NOT Receptor Modulator 1

Beschreibung

Structure

3D Structure

Eigenschaften

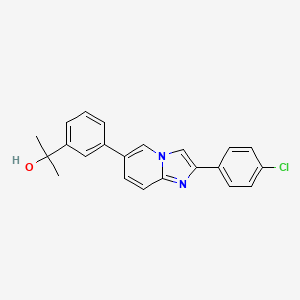

IUPAC Name |

2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUSXNRKHZXSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of NOT Receptor Modulator 1: A Technical Guide

For Immediate Release

Shanghai, China – December 5, 2025 – In the intricate landscape of neurodegenerative disease research and drug development, the nuclear receptor subfamily 4 group A member 2 (NR4A2), more commonly known as Nurr1, has emerged as a promising therapeutic target. This technical guide delves into the core mechanism of action of NOT Receptor Modulator 1, a compound identified as a modulator of this critical nuclear receptor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's biological activity, supported by experimental data and detailed protocols.

NOT Receptor Modulator 1, also referred to as SA00025, is a modulator of the nuclear receptor Nurr1.[1][2] Nurr1 is an orphan nuclear receptor that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons, making it a key target for interventions in neurodegenerative disorders such as Parkinson's disease.[3] It is also involved in mitigating inflammation.[2] This guide will synthesize the available data on NOT Receptor Modulator 1, including its divergent activities in different assay systems, and provide a detailed overview of its mechanism of action.

Core Mechanism of Action: A Tale of Two Assays

The characterization of NOT Receptor Modulator 1's interaction with Nurr1 has yielded intriguing and seemingly contradictory results, underscoring the importance of the experimental context in defining a compound's activity.

Initial investigations using a Gal4 hybrid reporter gene assay indicated that NOT Receptor Modulator 1 (referred to as SA00025 in the study) did not activate NR4A receptors, including Nurr1. At concentrations ranging from 10 nM to 3 µM, no receptor activation was observed, and cytotoxicity was noted at higher concentrations. This assay format utilizes a chimeric receptor, fusing the ligand-binding domain (LBD) of the target receptor (Nurr1) to the DNA-binding domain (DBD) of the yeast Gal4 protein.

In stark contrast, subsequent studies employing a full-length human Nurr1 reporter assay in HEK293 cells identified NOT Receptor Modulator 1 as a potent Nurr1 agonist.[1] This assay format utilizes the complete, native Nurr1 receptor. The discrepancy in the findings suggests that the activity of NOT Receptor Modulator 1 may be dependent on the full-length architecture of the Nurr1 receptor, which is not fully recapitulated in the Gal4 hybrid system. The presence of domains other than the LBD in the full-length receptor may be crucial for the agonistic activity of this compound.

The proposed mechanism of action, therefore, is that NOT Receptor Modulator 1 acts as a potent agonist of the full-length Nurr1 receptor, thereby initiating the transcription of genes crucial for dopaminergic neuron function and survival, as well as those involved in anti-inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data available for NOT Receptor Modulator 1 (SA00025).

| In Vitro Activity | |

| Parameter | Value |

| Target | Full-length human Nurr1 |

| Assay System | Reporter gene assay in HEK293 cells |

| Activity | Agonist |

| EC50 | 2.5 nM[1] |

| In Vivo Administration and Effects (Rat Model) | |

| Parameter | Details |

| Compound | SA00025 (NOT Receptor Modulator 1) |

| Dosage | 30 mg/kg, daily oral gavage[1][2] |

| Brain Penetrance | Confirmed, with maximum concentration at 4 hours post-gavage[1][4] |

| Biological Effects | - Modulation of dopaminergic target gene transcription (Nurr1, TH, VMAT)[1] - Neuroprotection in a 6-OHDA lesion model of Parkinson's disease[2] - Anti-inflammatory effects, indicated by changes in microglial morphology and reduced IBA-1 and GFAP staining[2][5] |

Signaling Pathway

The agonistic activity of NOT Receptor Modulator 1 on Nurr1 is anticipated to trigger a downstream signaling cascade that promotes neuroprotection and reduces inflammation. Upon binding, the modulator likely induces a conformational change in the Nurr1 receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes include those essential for the dopaminergic phenotype, such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT).[1] Furthermore, Nurr1 activation is known to suppress neuroinflammatory pathways.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize NOT Receptor Modulator 1.

Full-Length Nurr1 Reporter Gene Assay

This assay is designed to measure the ability of a compound to activate the full-length Nurr1 receptor and drive the expression of a reporter gene.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Transient transfection is performed using a lipid-based transfection reagent. The following plasmids are co-transfected:

-

An expression vector containing the full-length human Nurr1 cDNA.

-

A reporter plasmid containing a Nurr1-responsive element (e.g., NBRE) upstream of a luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

2. Compound Treatment:

-

Following transfection, the cells are treated with various concentrations of NOT Receptor Modulator 1 or vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

3. Luciferase Assay:

-

The activity of both luciferases (firefly and Renilla) is measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold activation relative to the vehicle control is calculated for each compound concentration.

-

The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuroprotection Study (6-OHDA Rat Model)

This protocol assesses the neuroprotective effects of NOT Receptor Modulator 1 in a chemically-induced rat model of Parkinson's disease.

1. Animal Model:

-

Adult male rats are used.

-

A unilateral lesion of the nigrostriatal dopamine (B1211576) system is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum.

-

To exacerbate the inflammatory response, a priming injection of the toll-like receptor 3 agonist polyinosinic:polycytidylic acid (poly(I:C)) can be administered into the substantia nigra prior to the 6-OHDA lesion.[2]

2. Compound Administration:

-

NOT Receptor Modulator 1 (30 mg/kg) or vehicle is administered daily by oral gavage for the duration of the study (e.g., 32 days).[2]

3. Behavioral Assessment:

-

Motor function can be assessed using tests such as the cylinder test or amphetamine-induced rotation test to quantify the extent of the lesion and any therapeutic benefit.

4. Histological and Immunohistochemical Analysis:

-

At the end of the study, the animals are euthanized, and their brains are collected.

-

Brain sections are processed for immunohistochemical staining of:

-

Tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons and fibers.

-

Ionized calcium-binding adapter molecule 1 (Iba1) to assess microglial activation (neuroinflammation).

-

Glial fibrillary acidic protein (GFAP) to assess astrogliosis (neuroinflammation).

-

5. Data Analysis:

-

The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods.

-

The intensity and morphology of Iba1 and GFAP staining are analyzed to assess the level of neuroinflammation.

-

Statistical comparisons are made between the vehicle-treated and compound-treated groups.

Experimental Workflow Diagrams

Conclusion

NOT Receptor Modulator 1 (SA00025) presents a compelling profile as a potent agonist of the full-length Nurr1 receptor. The available data strongly suggest its potential as a neuroprotective and anti-inflammatory agent, warranting further investigation for the treatment of neurodegenerative diseases. The discrepancy in its activity between different reporter assay systems highlights a critical consideration for drug discovery and development in the nuclear receptor field: the choice of assay can profoundly influence the perceived mechanism of action. Future studies should aim to further elucidate the structural basis for its interaction with the full-length Nurr1 receptor and expand on its promising in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of NOT Receptor Modulator 1 (SA00025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NOT Receptor Modulator 1, also identified as SA00025. This small molecule is a potent agonist of the Nuclear receptor-related 1 protein (Nurr1, also known as NR4A2 or NOT), a critical transcription factor implicated in the development, maintenance, and survival of dopaminergic neurons. The dysregulation of Nurr1 is associated with neurodegenerative disorders, particularly Parkinson's disease, making it a promising therapeutic target. This document details the scientific background of Nurr1, the discovery of SA00025 as a potent modulator, a representative synthetic route to the imidazo[1,2-a]pyridine (B132010) scaffold, its mechanism of action through the Nurr1 signaling pathway, and detailed protocols for key in vitro and in vivo assays. Quantitative data for SA00025 and other relevant Nurr1 modulators are presented for comparative analysis.

Introduction to the Nurr1/NOT Receptor

Nurr1 is an orphan nuclear receptor that plays a crucial role in the central nervous system. It is essential for the differentiation and maintenance of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease. Nurr1 functions as a ligand-activated transcription factor, although its endogenous ligand is yet to be definitively identified. It can act as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). These different forms bind to specific DNA response elements to regulate the expression of genes involved in dopamine (B1211576) synthesis and neuroprotection. Given its central role in dopaminergic neuron health, the discovery of small molecules that can modulate Nurr1 activity is a significant area of research for the development of novel therapies for neurodegenerative diseases.

Discovery of NOT Receptor Modulator 1 (SA00025)

NOT Receptor Modulator 1, or SA00025, was identified through a high-throughput screening campaign aimed at discovering novel agonists for the Nurr1 receptor. The primary goal of this program was to identify compounds with the potential for treating Parkinson's disease. SA00025 belongs to the 2-aryl-imidazo[1,2-a]pyridine class of compounds.

Chemical Information:

-

Compound Name: NOT Receptor Modulator 1 (SA00025)

-

Systematic Name: 2-{3-[2-(4-chlorophenyl)imidazo[1,2-a]-pyridin-6-yl]phenyl}propan-2-ol

-

CAS Number: 1015231-98-7

-

Molecular Formula: C22H19ClN2O

-

Molecular Weight: 362.85 g/mol

The discovery of SA00025 and related tricyclic imidazopyridines highlighted a promising scaffold for the development of potent and selective Nurr1 modulators.

Synthesis of NOT Receptor Modulator 1 (SA00025)

While a specific, detailed, step-by-step synthesis protocol for SA00025 is not publicly available, a representative synthesis of the 2-phenyl-imidazo[1,2-a]pyridine core can be described based on published methods for analogous compounds. The general approach involves the condensation of a 2-aminopyridine (B139424) derivative with a substituted α-bromoketone.

Representative Synthetic Scheme:

"NOT Receptor Modulator 1 signaling pathway"

An In-Depth Technical Guide to the NOT Receptor Modulator 1 (NRM1) Signaling Pathway

Disclaimer: The "NOT Receptor Modulator 1 (NRM1)" is a placeholder designation. The following technical guide is based on the well-characterized Transforming Growth Factor-Beta (TGF-β) signaling pathway to provide a detailed and functionally accurate representation that adheres to the requested format.

Introduction

The NOT Receptor Modulator 1 (NRM1), for the purpose of this guide represented by the Transforming Growth Factor-Beta (TGF-β) signaling pathway, is a crucial and evolutionarily conserved signal transduction cascade.[1][2] It plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, migration, and homeostasis in both embryonic development and adult organisms.[1][3] The pathway is initiated by a large family of secreted polypeptide morphogens, including TGF-βs, Bone Morphogenetic Proteins (BMPs), and Growth and Differentiation Factors (GDFs).[1][4] Given its central role in cell fate determination, dysregulation of the NRM1/TGF-β signaling pathway is implicated in a wide range of diseases, such as cancer, autoimmune disorders, fibrosis, and developmental abnormalities.[3][5][6] This guide provides a comprehensive technical overview of the core signaling mechanism, quantitative data, and key experimental protocols for researchers, scientists, and drug development professionals.

The Core Signaling Pathway: A Canonical Cascade

The canonical NRM1/TGF-β signaling pathway is a relatively direct route from the cell surface to the nucleus, primarily mediated by a family of intracellular proteins called SMADs.[1][7]

2.1 Ligand Binding and Receptor Complex Formation Signaling is initiated when a dimeric NRM1/TGF-β ligand binds to a type II receptor (e.g., TβRII), which is a constitutively active serine/threonine kinase.[3][8] This binding event induces a conformational change that facilitates the recruitment of a type I receptor (e.g., TβRI or ALK5) into the complex, forming a hetero-tetrameric structure of two type I and two type II receptors.[1][9][10]

2.2 Receptor Activation and SMAD Phosphorylation Within the hetero-tetrameric complex, the type II receptor kinase phosphorylates the type I receptor in its glycine-serine rich (GS) domain.[3][4][8] This phosphorylation event activates the type I receptor's kinase domain, which can then propagate the signal.[8][11] The activated type I receptor specifically recognizes and phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3, at a conserved SSXS motif in their C-terminus.[3][12][13]

2.3 SMAD Heteromerization and Nuclear Translocation Upon phosphorylation, the R-SMADs undergo a conformational change that unmasks a nuclear localization signal and promotes their association with the common mediator SMAD (co-SMAD), SMAD4.[10][12][14] The resulting heteromeric complex of phosphorylated R-SMADs and SMAD4 then translocates from the cytoplasm into the nucleus.[1][3][10]

2.4 Transcriptional Regulation of Target Genes Inside the nucleus, the SMAD complex acts as a transcription factor.[7] It binds directly to specific DNA sequences, known as SMAD Binding Elements (SBEs), in the promoter regions of target genes.[3] The complex then recruits other transcriptional co-activators, co-repressors, and chromatin remodeling factors to modulate the expression of a wide array of genes that execute the cellular response.[15] Target genes are involved in processes ranging from cell cycle arrest (e.g., upregulation of p15 (B1577198) and p21) to epithelial-mesenchymal transition (EMT) (e.g., upregulation of Snail and ZEB1).[16]

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Strategies for Exploring TGF-β Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative multi-omics framework for causal gene discovery in Long COVID | PLOS Computational Biology [journals.plos.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transforming growth factor beta - Wikipedia [en.wikipedia.org]

- 10. sinobiological.com [sinobiological.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Quantitative analysis of transient and sustained transforming growth factor-β signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 16. Expression analysis of the TGF-β/SMAD target genes in adenocarcinoma of esophagogastric junction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Nurr1 (NR4A2) Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1, also known as Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2), is an orphan nuclear receptor that plays a critical role in the development and maintenance of dopaminergic neurons.[1][2][3] Its involvement in neuroprotective and anti-inflammatory pathways has made it a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4][5] Unlike conventional nuclear receptors, Nurr1 possesses a ligand-binding domain (LBD) with a tightly packed hydrophobic core, making the development of direct modulators challenging.[6][7] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of reported Nurr1 modulators, details of key experimental protocols for their characterization, and a summary of the associated signaling pathways. The compound referred to as "NOT Receptor Modulator 1" is a modulator of Nurr1, as identified in patent literature, placing its SAR within the broader context of the chemical scaffolds discussed herein.

Structure-Activity Relationship (SAR) of Nurr1 Modulators

The development of Nurr1 modulators has evolved from initial screenings of existing drugs to structure-guided design of novel chemotypes. Two prominent scaffolds that have been extensively studied are derivatives of the antimalarial drug amodiaquine (B18356) and the endogenous ligand 5,6-dihydroxyindole (B162784) (DHI).

Amodiaquine and chloroquine (B1663885) were among the first identified direct agonists of Nurr1.[1] SAR studies on these 4-aminoquinoline (B48711) scaffolds have provided valuable insights for developing more potent and selective modulators.

Table 1: SAR Data for Amodiaquine-based Nurr1 Agonists

| Compound | R1 | R2 | EC50 (µM) | Binding Affinity (Kd, µM) | Reference |

| Amodiaquine | H | CH2-N(Et)2 | ~20 | Not Reported | [1] |

| Chloroquine | H | CH(CH3)-(CH2)3-N(Et)2 | >20 | Binds to LBD | [6][8] |

| AQ-derived agonist 1 | Cl | (CH2)2-morpholine | 0.4 ± 0.2 | Not Reported | [9] |

| AQ-derived agonist 2 | Cl | (CH2)3-piperidine | 0.07 | 0.14 | [10] |

| AQ-derived agonist 3 | OCH3 | (CH2)2-pyrrolidine | 2.9 ± 0.9 | Not Reported | [9] |

EC50 values were determined using a Gal4-Nurr1 hybrid reporter gene assay. Binding affinity was determined by isothermal titration calorimetry (ITC).

The data in Table 1 illustrates that modifications to the side chain of the 4-aminoquinoline core significantly impact agonist potency. Generally, the presence of a chlorine atom at the 7-position and a cyclic amine on the side chain are favorable for activity.

DHI, a metabolite of dopamine, has been identified as a potential endogenous ligand for Nurr1, forming a covalent adduct with Cys566 in the LBD.[1][11] This has inspired the development of indole-based agonists.

Table 2: SAR Data for DHI-based Nurr1 Agonists

| Compound | R1 | R2 | EC50 (µM) | Binding Affinity (Kd, µM) | Reference |

| 5,6-dihydroxyindole (DHI) | OH | OH | Not Reported | Covalent binder | [1][11] |

| 5-chloro-1H-indole | Cl | H | >10 | Not Reported | [1] |

| DHI-descendant 5o | - | - | 2 ± 1 | 0.8 ± 0.1 | [11] |

| 5o/AQ-hybrid 13 | - | - | 4 ± 1 | 0.5 ± 0.1 | [11] |

EC50 values were determined using a Gal4–Nurr1 hybrid reporter gene assay. Binding affinity was determined by isothermal titration calorimetry (ITC).

Structure-guided design based on DHI has led to the discovery of novel agonists with sub-micromolar binding affinities.[1][11] These studies highlight the druggability of the surface region of the Nurr1 LBD.[1][11]

Experimental Protocols

The characterization of Nurr1 modulators typically involves a combination of cellular and biophysical assays to determine their functional activity and direct binding to the receptor.

This is a widely used cellular assay to assess the ability of a compound to modulate the transcriptional activity of the Nurr1 LBD.[1][9][10][11]

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. The cells are then co-transfected with three plasmids:

-

A chimeric receptor plasmid expressing the DNA-binding domain of the yeast transcription factor Gal4 fused to the human Nurr1 LBD (pFA-CMV-hNurr1-LBD).

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple Gal4 upstream activation sequences (pFR-Luc).

-

A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency and cell viability (pRL-SV40).

-

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated cells. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a small molecule and a protein.[1][10][11]

Methodology:

-

Protein Preparation: The purified recombinant Nurr1 LBD is prepared in a suitable buffer and placed in the sample cell of the ITC instrument.

-

Ligand Preparation: The test compound is dissolved in the same buffer and loaded into the injection syringe.

-

Titration: A series of small injections of the ligand are made into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Signaling Pathways and Experimental Workflows

Nurr1 is involved in multiple signaling pathways that regulate neuronal function, inflammation, and cell survival.[3][12][13] It can be activated by various upstream signals and, in turn, regulates the expression of a range of target genes.

Caption: Simplified Nurr1 signaling pathway showing upstream activators and downstream effects.

The process of identifying and validating novel Nurr1 modulators follows a logical progression from initial screening to in-depth characterization.

Caption: A typical workflow for the discovery and development of Nurr1 modulators.

The development of potent and selective Nurr1 modulators is an active area of research with significant therapeutic potential. The SAR studies on amodiaquine and DHI-based scaffolds have provided a solid foundation for the rational design of new chemical entities. The combination of cellular and biophysical assays is crucial for the comprehensive characterization of these compounds. A deeper understanding of the complex signaling pathways involving Nurr1 will further aid in the development of novel therapeutics for a range of debilitating diseases.

References

- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Imatinib with the Bcr-Abl Tyrosine Kinase

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Imatinib (B729), a cornerstone in targeted cancer therapy. While the prompt specified "NOT Receptor Modulator 1," this appears to be a placeholder. Therefore, this document focuses on Imatinib, a well-characterized tyrosine kinase inhibitor, and its interaction with its primary target, the Bcr-Abl fusion protein. Imatinib's high affinity and specific binding to the ATP-binding site of Bcr-Abl selectively inhibits the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1][2][3] Understanding the quantitative aspects of this molecular interaction is crucial for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.

Quantitative Data: Binding Affinity and Potency

The interaction between Imatinib and the Bcr-Abl kinase has been extensively quantified through various biochemical and cellular assays. The following tables summarize key binding affinity (Kd), half-maximal inhibitory concentration (IC50), and kinetic parameters.

Table 1: Imatinib Binding Affinity (Kd)

The dissociation constant (Kd) is a direct measure of the affinity between a ligand (Imatinib) and its protein target (Abl kinase). A lower Kd value indicates a stronger binding affinity.

| Target Domain | Method | Dissociation Constant (Kd) | Reference |

| Abl Kinase Domain (ATP Site) | Not Specified | ~10 nM | [4] |

| Abl Kinase (Myristoyl Pocket) | Isothermal Titration Calorimetry (ITC) | ~10 µM | [4] |

Note: Imatinib demonstrates a significantly higher affinity for the primary ATP-binding site compared to the secondary allosteric site in the myristoyl pocket.[4][5]

Table 2: Imatinib Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the functional strength of an inhibitor. It represents the concentration of Imatinib required to inhibit the activity of the target kinase or cell proliferation by 50%.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| v-Abl Tyrosine Kinase | Cell-free | 0.6 µM | [6] |

| c-Kit | Cell-free / Cell-based | 0.1 µM | [6] |

| PDGFR | Cell-free / Cell-based | 0.1 µM | [6] |

| Wild-type Abl Kinase | In-cell NanoBRET | 0.44 ± 0.10 μM | [7] |

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration in biochemical assays or the specific cell line used in cellular assays.[2][8]

Table 3: Imatinib Binding Kinetics

Binding kinetics, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the drug-target interaction. The residence time (1/koff) of a drug on its target is increasingly recognized as a critical parameter for in vivo efficacy. While specific numerical values for kon and koff for the Imatinib-Bcr-Abl interaction are not detailed in the provided search results, their importance is highlighted in studies of drug resistance, where altered kinetics can lead to reduced treatment efficacy.[7][9]

| Parameter | Description | Significance |

| k_on (Association Rate) | The rate at which Imatinib binds to Bcr-Abl. | A faster 'on-rate' can lead to more rapid target inhibition. |

| k_off (Dissociation Rate) | The rate at which the Imatinib/Bcr-Abl complex dissociates. | A slower 'off-rate' (longer residence time) can prolong the inhibitory effect, even after systemic drug concentrations have decreased.[10] |

| Residence Time (1/k_off) | The average duration the drug remains bound to its target. | A key determinant of sustained target engagement and pharmacological effect. |

Note: Mutations in the Abl kinase domain can significantly alter these kinetic parameters, leading to Imatinib resistance by either reducing affinity or increasing the dissociation rate.[7][9]

Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays used in the study of Imatinib's binding characteristics.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Methodology:

-

Sample Preparation: A solution of purified Abl kinase domain is placed in the sample cell of the calorimeter. A solution of Imatinib at a known concentration is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the Imatinib solution are made into the Abl kinase solution.

-

Heat Measurement: The ITC instrument measures the minute heat changes that occur after each injection as the Imatinib binds to the kinase. A reference cell containing only buffer is used to subtract background heat effects.

-

Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of Imatinib to Abl kinase. This binding isotherm is then fitted to a binding model (e.g., one set of sites) to calculate the Kd, stoichiometry, and enthalpy of the interaction.[4][11]

Cellular IC50 Determination using MTS Assay

This cell-based assay determines the concentration of Imatinib required to inhibit the proliferation of Bcr-Abl-positive cells by 50%.

Methodology:

-

Cell Culture: Bcr-Abl expressing cells (e.g., K562) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.

-

Compound Treatment: Cells are treated with a serial dilution of Imatinib, covering a wide concentration range. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its anti-proliferative effect.

-

MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active, viable cells convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Reading: After a short incubation with the MTS reagent, the absorbance is measured using a microplate reader at 490-540 nm.

-

Data Analysis: The absorbance values are converted to percentage of inhibition relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6][12]

In-Cell Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.

Methodology:

-

Cell Line Engineering: The target protein (Abl kinase) is endogenously tagged or exogenously expressed as a fusion with NanoLuc® luciferase.

-

Tracer Addition: A fluorescently labeled tracer compound that is known to bind to the target protein is added to the cells.

-

Compound Competition: The cells are then treated with varying concentrations of the unlabeled test compound (Imatinib). Imatinib will compete with the fluorescent tracer for binding to the NanoLuc®-Abl fusion protein.

-

BRET Measurement: A substrate for NanoLuc® is added, causing the luciferase to emit light. If the fluorescent tracer is bound to the NanoLuc®-Abl protein, the emitted light energy will excite the tracer, which in turn emits fluorescence at a different wavelength. This energy transfer (BRET) is measured.

-

Data Analysis: As the concentration of Imatinib increases, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The data is used to generate a competition binding curve from which the cellular IC50 can be calculated. This method can also be adapted to measure dissociation kinetics in real-time.[7]

Mandatory Visualizations

Bcr-Abl Signaling Pathway and Imatinib Inhibition

The following diagram illustrates the primary signaling cascades activated by the constitutively active Bcr-Abl kinase and the point of inhibition by Imatinib. Bcr-Abl promotes cell proliferation and survival through pathways such as RAS/MAPK and PI3K/AKT.[13][14][15][16] Imatinib blocks the ATP binding site, preventing substrate phosphorylation and shutting down these downstream signals.[16]

Caption: Bcr-Abl signaling pathways and the inhibitory action of Imatinib.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

This diagram outlines the logical flow of an ITC experiment to determine the binding affinity of a small molecule inhibitor to its target protein.

Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

References

- 1. Targeted therapy - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imatinib can act as an Allosteric Activator of Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Promega Corporation [worldwide.promega.com]

- 11. Study of the binding affinity between imatinib and α-1 glycoprotein using nuclear spin relaxation and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. encyclopedia.pub [encyclopedia.pub]

The Ripple Effect: A Technical Guide to the Downstream Consequences of NOTCH1 Receptor Modulation

For Immediate Release

This technical guide provides a comprehensive overview of the downstream effects following the modulation of the NOTCH1 receptor, a critical regulator of cellular processes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the NOTCH1 signaling pathway, its molecular targets, and the experimental methodologies used to elucidate its function.

Introduction to NOTCH1 Signaling

The NOTCH1 signaling pathway is a highly conserved intercellular communication system essential for embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers.[1][3] The canonical pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the NOTCH1 receptor. This interaction triggers a series of proteolytic cleavages, ultimately releasing the NOTCH1 intracellular domain (NICD).[2][4] The liberated NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF-1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins.[4][5] This complex drives the expression of a host of downstream target genes that orchestrate fundamental cellular responses such as proliferation, differentiation, apoptosis, and cell fate decisions.[1][6]

Core Signaling Cascade

The activation of the NOTCH1 receptor initiates a direct and streamlined signaling cascade. The process begins with ligand binding, leading to two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, liberates the NICD.[6] This active fragment is the core signaling mediator that travels to the nucleus. Inside the nucleus, NICD displaces a corepressor complex from the DNA-binding protein CSL and recruits coactivators, including MAML, to initiate the transcription of target genes.[5][7]

Key Downstream Target Genes and Their Functions

The transcriptional activation by the NICD-CSL-MAML complex, also known as the NOTCH transcriptional complex (NTC), results in the expression of a wide array of target genes.[5] The primary and most well-characterized targets belong to the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families of basic helix-loop-helix transcription factors.[6]

| Target Gene | Function | Cellular Process |

| HES1 | Transcriptional repressor | Maintenance of stem cells, inhibition of neuronal differentiation, regulation of cell cycle. |

| HEY1 | Transcriptional repressor | Cardiovascular development, angiogenesis, cell fate decisions. |

| c-MYC | Transcription factor | Cell growth, proliferation, metabolism.[3] |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | Cell cycle arrest.[8] |

| BCL-2 | Anti-apoptotic protein | Inhibition of apoptosis.[3][9] |

| VEGFR | Receptor tyrosine kinase | Angiogenesis.[4] |

| CCND1 (Cyclin D1) | Cell cycle regulator | G1/S phase transition.[5] |

| Snail, Slug | Transcription factors | Epithelial-mesenchymal transition (EMT).[1][9] |

Quantitative Effects of NOTCH1 Modulation

Modulation of NOTCH1 activity, either through activation or inhibition, leads to quantifiable changes in the expression of its downstream target genes. The following table summarizes representative data from studies investigating these effects.

| Cell Line | Modulator | Target Gene | Fold Change in Expression | Reference |

| MG63 (Osteosarcoma) | NICD1 plasmid transfection (Activation) | HES1 mRNA | ~50-fold increase | [6] |

| Saos-2 (Osteosarcoma) | NICD1 plasmid transfection (Activation) | HES1 mRNA | ~5.8-fold increase | [6] |

| MG63 (Osteosarcoma) | DAPT (γ-secretase inhibitor) | HES1 mRNA | ~50% decrease | [6] |

| Saos-2 (Osteosarcoma) | DAPT (γ-secretase inhibitor) | HES1 mRNA | ~40% decrease | [6] |

| Chondrogenic cell aggregates | DAPT (50 nM) | HEY-1 mRNA | ~96% decrease (at day 2) | [10] |

| Chondrogenic cell aggregates | DAPT (50 nM) | HES-1 mRNA | ~93% decrease (at day 0) | [10] |

| L. reissneri | Lr.Notch1 gene silencing | Differentially Expressed Genes | 169 up-regulated, 262 down-regulated | [4] |

Experimental Protocols

The investigation of NOTCH1 downstream effects relies on a variety of established molecular and cellular biology techniques.

Analysis of Gene Expression

Quantitative Real-Time PCR (qPCR): This technique is used to quantify the mRNA levels of NOTCH1 target genes.

-

Protocol:

-

Total RNA is extracted from cells or tissues of interest.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for the target genes (e.g., HES1, HEY1) and a reference gene (e.g., GAPDH).

-

The relative expression of the target gene is calculated using the ΔΔCt method.[4]

-

Semi-quantitative RT-PCR: This method provides an estimation of gene expression levels.

-

Protocol:

-

Similar to qPCR, RNA is extracted and reverse-transcribed.

-

PCR is performed for a set number of cycles.

-

The PCR products are resolved on an agarose (B213101) gel, and band intensity is compared to a control.[11]

-

Analysis of Protein Expression

Western Blot: This technique is used to detect and quantify the protein levels of NOTCH1 and its downstream targets.

-

Protocol:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NICD, HES1) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.[11]

-

Immunohistochemistry (IHC): This method is used to visualize the expression and localization of proteins in tissue sections.

-

Protocol:

-

Tissue samples are fixed, embedded in paraffin, and sectioned.

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitopes.

-

Sections are incubated with a primary antibody against the target protein (e.g., NOTCH1, HES1).

-

A secondary antibody linked to a detection system is applied.

-

The signal is visualized using a chromogen, and the sections are counterstained and mounted.[8]

-

Analysis of Transcriptional Activity

Luciferase Reporter Assay: This assay measures the transcriptional activity of the NOTCH1 signaling pathway.

-

Protocol:

-

Cells are co-transfected with a reporter plasmid containing a luciferase gene downstream of CSL binding sites and a plasmid expressing the modulator of interest.

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

After a defined period, cells are lysed, and luciferase activity is measured using a luminometer.[12]

-

Conclusion

The modulation of the NOTCH1 receptor triggers a well-defined signaling cascade that culminates in the altered expression of a specific set of downstream target genes. These genes, in turn, orchestrate a wide range of cellular processes. Understanding the intricacies of these downstream effects is paramount for the development of targeted therapies for diseases driven by aberrant NOTCH1 signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this critical pathway.

References

- 1. Frontiers | The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress [frontiersin.org]

- 2. Cannabinoid Combination Targets NOTCH1-Mutated T-ALL Through the Integrated Stress Response Pathway [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting Notch1 signaling pathway positively affects the sensitivity of osteosarcoma to cisplatin by regulating the expression and/or activity of Caspase family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Notch1 signaling pathway promotes growth and metastasis of gastric cancer via modulating CDH5 | Aging [aging-us.com]

- 8. mdpi.com [mdpi.com]

- 9. The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mammalian NOTCH Receptor Activation and Signaling Protocols | Springer Nature Experiments [experiments.springernature.com]

Pharmacological Profile of NOT Receptor Modulator 1 (NRM-1): A Technical Guide

Disclaimer: "NOT Receptor Modulator 1" (NRM-1) and its target, the "Novel Orphan Target (NOT) Receptor," are hypothetical constructs created for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on common practices in pharmacological research and are intended to serve as a template for profiling a novel G-protein coupled receptor (GPCR) modulator.

Introduction

G-protein coupled receptors (GPCRs) are a major family of transmembrane proteins involved in a vast array of physiological processes, making them prominent targets for drug discovery.[1][2][3] The Novel Orphan Target (NOT) Receptor is a hypothetical GPCR whose endogenous ligand and physiological function are yet to be fully elucidated. NOT Receptor Modulator 1 (NRM-1) is a novel, synthetic small molecule designed to interact with the NOT receptor. This document provides a comprehensive pharmacological profile of NRM-1, detailing its binding affinity, functional activity, selectivity, and preliminary pharmacokinetic properties. The aim is to establish a foundational understanding of NRM-1's mechanism of action and therapeutic potential.

Quantitative Pharmacological Data

The in vitro and in vivo pharmacological parameters of NRM-1 have been characterized through a series of standardized assays. The data are summarized below.

Table 1: In Vitro Activity of NRM-1 at the Human NOT Receptor

| Parameter | Assay Type | Cell Line | Value (nM) |

| Binding Affinity (Ki) | Radioligand Competition Binding | HEK293-hNOT | 4.2 ± 0.8 |

| Functional Potency (EC50) | cAMP Accumulation Assay | CHO-hNOT | 15.7 ± 3.1 |

| Efficacy (Emax) | cAMP Accumulation Assay | CHO-hNOT | 95% (relative to Isoproterenol) |

Table 2: Selectivity Profile of NRM-1

Selectivity was assessed via radioligand binding assays against a panel of 40 common GPCRs, ion channels, and transporters. NRM-1 was tested at a concentration of 1 µM.

| Target | Receptor Family | % Inhibition @ 1 µM |

| NOT Receptor | Orphan GPCR | 98% |

| Adrenergic α1A | GPCR | < 10% |

| Adrenergic β2 | GPCR | 15% |

| Dopamine D2 | GPCR | < 5% |

| Serotonin 5-HT2A | GPCR | 8% |

| Muscarinic M1 | GPCR | < 5% |

| hERG | Ion Channel | 22% |

A key challenge in drug development is ensuring selective inhibition of the target.[4] Assessing compound selectivity is a critical factor in drug development and repurposing efforts.[5][6] Comprehensive off-target profiling helps reveal interactions missed by conventional panels.[7]

Table 3: Preliminary Pharmacokinetic Properties of NRM-1 in Sprague-Dawley Rats

| Parameter | Route of Administration | Value | Units |

| Half-life (t1/2) | Intravenous (IV) | 4.5 | hours |

| Clearance (CL) | Intravenous (IV) | 12.3 | mL/min/kg |

| Volume of Distribution (Vd) | Intravenous (IV) | 2.1 | L/kg |

| Oral Bioavailability (F%) | Oral (PO) | 35 | % |

Pharmacokinetics (PK) describes the disposition of a drug in the body and is a primary consideration in selecting a drug candidate.[8] The journey of a drug within the body involves absorption, distribution, metabolism, and excretion (ADME).[9]

Signaling Pathways and Experimental Workflows

Hypothesized NOT Receptor Signaling Pathway

Functional assays indicate that the NOT receptor couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream cellular targets.

Experimental Workflow for Radioligand Binding Assay

The binding affinity (Ki) of NRM-1 was determined using a competitive radioligand binding assay. This workflow outlines the key steps from preparation to data analysis.[11][12]

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the affinity of NRM-1 for the NOT receptor by measuring its ability to compete with a known radioligand.[13][14]

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOT receptor (HEK293-hNOT) are cultured to ~90% confluency. Cells are harvested, homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C. Protein concentration is determined via a Bradford assay.

-

Binding Assay: The assay is performed in a 96-well plate. Each well contains:

-

20 µg of membrane protein.

-

A fixed concentration of a specific radioligand (e.g., [³H]-Standard) at its Kd value.

-

Varying concentrations of NRM-1 (from 1 pM to 100 µM).

-

Assay buffer to a final volume of 200 µL.

-

-

Incubation and Filtration: The plate is incubated at room temperature for 90 minutes to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating bound from free radioligand. The filtermat is washed three times with ice-cold wash buffer.

-

Data Analysis: The radioactivity trapped on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard. Specific binding is calculated by subtracting non-specific from total binding. The concentration of NRM-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional activity of NRM-1 as an agonist by quantifying the production of the second messenger cAMP.[10][15][16]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NOT receptor (CHO-hNOT) are plated in a 96-well plate and grown to confluency.

-

Assay Procedure:

-

The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and the cells are pre-incubated for 15 minutes.

-

Cells are then treated with varying concentrations of NRM-1 (from 1 pM to 100 µM) or a reference agonist (e.g., Isoproterenol).

-

The plate is incubated for 30 minutes at 37°C.

-

-

cAMP Quantification: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a GloSensor™-based assay.[15][17] These assays typically involve a detection reagent that generates a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP present.

-

Data Analysis: A standard curve is generated to quantify cAMP levels. The concentration-response curve for NRM-1 is plotted, and the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum effect) are calculated using a four-parameter logistic equation. Efficacy is often expressed relative to a full agonist.

References

- 1. cusabio.com [cusabio.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 4. confluencediscovery.com [confluencediscovery.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Target-specific compound selectivity for multi-target drug discovery and repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pelagobio.com [pelagobio.com]

- 8. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of NOTCH1 Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The NOTCH1 signaling pathway is a highly conserved pathway crucial for cell-cell communication, regulating processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the NOTCH1 pathway is implicated in various diseases, including cancer and developmental disorders, making it an important target for therapeutic intervention.[1][3] These application notes provide detailed protocols for in vitro assays designed to identify and characterize modulators of the NOTCH1 receptor. The described assays include a ligand binding assay, a gamma-secretase cleavage assay, and a reporter gene assay.

NOTCH1 Signaling Pathway

The NOTCH1 signaling cascade is initiated upon the binding of a ligand (e.g., Jagged1, Delta-like ligand) from a neighboring cell to the NOTCH1 receptor.[2][4] This interaction triggers a series of proteolytic cleavages. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage by the γ-secretase complex.[2][5] This second cleavage releases the NOTCH1 intracellular domain (NICD), which then translocates to the nucleus.[5][6] In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/RBP-Jκ) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families.[3][5]

Caption: Overview of the NOTCH1 signaling pathway.

Experimental Protocols

A general workflow for screening and characterizing NOTCH1 receptor modulators is outlined below. This typically involves a primary screen to identify compounds that bind to the receptor, followed by secondary functional assays to determine their effect on downstream signaling.

Caption: General workflow for NOTCH1 modulator screening.

NOTCH1 Ligand Binding Assay (Flow Cytometry)

This protocol is adapted from a method for detecting the binding of Notch ligands to receptors on the cell surface.[4][7]

Objective: To quantify the binding of a test compound to the extracellular domain of the NOTCH1 receptor expressed on cells.

Materials:

-

Cells expressing NOTCH1 (e.g., CHO-K1 or HEK293 cells)

-

Ligand Binding Buffer (LBB): PBS with 1% BSA and 0.1% sodium azide

-

Test compound (e.g., a small molecule or a fluorescently labeled ligand)

-

Fluorescently labeled secondary antibody (if the primary ligand is not labeled)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells expressing NOTCH1 to 80-90% confluency.

-

Harvest cells and wash twice with cold LBB.

-

Resuspend cells to a final concentration of 1 x 10^6 cells/mL in LBB.[7]

-

-

Binding Reaction:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add the test compound at various concentrations. For a positive control, use a known NOTCH1 ligand (e.g., recombinant Jagged1-Fc). For a negative control, use untransfected cells or an isotype control antibody.

-

Incubate for 1 hour at 4°C with gentle agitation.

-

-

Washing:

-

Wash the cells three times with 200 µL of cold LBB, centrifuging at 300 x g for 5 minutes between each wash.

-

-

Secondary Antibody Incubation (if required):

-

If the primary ligand is not fluorescently labeled, resuspend the cells in 100 µL of LBB containing a fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Final Wash and Analysis:

-

Wash the cells twice with cold LBB.

-

Resuspend the final cell pellet in 200 µL of LBB for flow cytometry analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity.

-

Data Presentation:

| Compound | Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Binding |

| Control Ligand | 100 | 5000 | 100% |

| Test Compound A | 1 | 500 | 10% |

| Test Compound A | 10 | 2500 | 50% |

| Test Compound A | 100 | 4800 | 96% |

| Negative Control | - | 50 | 0% |

Gamma-Secretase (γ-Secretase) Cleavage Assay

This assay measures the activity of γ-secretase, a key enzyme in the NOTCH1 signaling pathway.[8] Modulators of NOTCH1 may affect this cleavage step.

Objective: To determine if a test compound inhibits or enhances the γ-secretase-mediated cleavage of the NOTCH1 receptor.

Materials:

-

HEK293 cells stably expressing a NOTCH1 construct susceptible to γ-secretase cleavage (e.g., NΔE-Gal4/VP16).[8]

-

Cell lysis buffer

-

Antibody specific to the cleaved NOTCH1 intracellular domain (NICD), such as an anti-cleaved Notch1 (Val1744) antibody.[9]

-

Secondary antibody conjugated to HRP for Western blotting or a fluorescent label for ELISA.

-

Western blot or ELISA equipment.

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with cold PBS and then lyse them in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Detection of Cleaved NOTCH1 (NICD):

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against cleaved NOTCH1.

-

Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

-

-

ELISA:

-

Use a sandwich ELISA kit for cleaved Notch1 (Val1744).[10]

-

Coat a 96-well plate with a capture antibody.

-

Add cell lysates and incubate.

-

Add the detection antibody (anti-cleaved Notch1) followed by a substrate for colorimetric detection.

-

-

Data Presentation:

| Compound | Concentration (µM) | NICD Level (relative to control) | % Inhibition |

| DAPT (Control) | 10 | 0.1 | 90% |

| Test Compound B | 1 | 0.8 | 20% |

| Test Compound B | 10 | 0.3 | 70% |

| Test Compound B | 100 | 0.15 | 85% |

| Vehicle Control | - | 1.0 | 0% |

NOTCH1 Reporter Gene Assay

This assay measures the transcriptional activity of the NOTCH1 pathway.[6][11]

Objective: To assess the ability of a test compound to modulate NOTCH1-mediated gene transcription.

Materials:

-

Cells (e.g., HEK293T)

-

A CSL (CBF1/RBP-Jκ) luciferase reporter vector.[6]

-

A vector expressing a constitutively active form of NOTCH1 (NΔE) or co-culture with cells expressing a NOTCH1 ligand.[6][12]

-

A Renilla luciferase vector for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Luciferase assay reagent.

Procedure:

-

Transfection:

-

Co-transfect the cells with the CSL-luciferase reporter vector, the Renilla luciferase vector, and the constitutively active NOTCH1 vector (or plate on ligand-coated plates).

-

Incubate for 24 hours to allow for expression.

-

-

Compound Treatment:

-

Add the test compound at various concentrations to the transfected cells.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data Presentation:

| Compound | Concentration (µM) | Normalized Luciferase Activity | % Modulation |

| Agonist Control | 10 | 10.0 | +900% |

| Antagonist Control | 10 | 0.2 | -80% |

| Test Compound C | 1 | 5.0 | +400% |

| Test Compound C | 10 | 8.5 | +750% |

| Vehicle Control | - | 1.0 | 0% |

References

- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 2. ijp.iranpath.org [ijp.iranpath.org]

- 3. Pterostilbene Exerts Antitumor Activity via the Notch1 Signaling Pathway in Human Lung Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 4. Notch Ligand Binding Assay Using Flow Cytometry [en.bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Notch Ligand Binding Assay Using Flow Cytometry [bio-protocol.org]

- 8. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PathScan® Cleaved Notch1 (Val1744) Sandwich ELISA Kit (#7194) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. Notch1 Signaling Regulates the Proliferation and Self-Renewal of Human Dental Follicle Cells by Modulating the G1/S Phase Transition and Telomerase Activity | PLOS One [journals.plos.org]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: Development of a Cell-Based Assay for NOT Receptor Modulator 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Receptor 4A (NR4A) family, which includes Nurr1 (also known as NOT) and NOR-1, represents a group of ligand-independent transcription factors that play crucial roles in a variety of physiological processes. Modulators of these receptors are of significant interest for therapeutic development in areas such as neurodegenerative diseases and cancer. "NOT Receptor Modulator 1" is a modulator of the nuclear receptor Nurr-1/NOT.[1] Developing robust cell-based assays is essential for identifying and characterizing novel modulators of these receptors.[2][3][4]

This document provides a detailed protocol for a cell-based reporter gene assay designed to screen for and characterize modulators of the NOT receptor (Nurr1/NOR-1). The assay utilizes a chimeric receptor system to monitor the transcriptional activity of the receptor's ligand-binding domain (LBD).[5]

Signaling Pathway of NR4A Receptors

NR4A receptors like Nurr1 and NOR-1 are transcription factors. In their basal state, they can be located in the cytoplasm or nucleus. Upon activation or modulation, they bind to specific DNA sequences known as response elements within the promoter regions of target genes, thereby regulating their transcription. This can lead to the expression of proteins involved in various cellular processes.

Caption: General signaling pathway for NR4A nuclear receptors.

Principle of the Gal4-Hybrid Reporter Assay

To overcome the challenge of studying ligand-independent nuclear receptors, a Gal4-hybrid reporter gene assay is a robust method.[5] This system employs a chimeric receptor created by fusing the Ligand-Binding Domain (LBD) of the NOT receptor (e.g., NOR-1) to the DNA-Binding Domain (DBD) of the yeast transcription factor, Gal4. This fusion protein is co-expressed with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Gal4 Upstream Activation Sequences (UAS).

When a modulator binds to the NOR-1 LBD, it induces a conformational change that allows the Gal4 DBD to bind to the UAS, driving the expression of the luciferase reporter gene. The resulting light emission is proportional to the activity of the modulator. A constitutively expressed Renilla luciferase is often co-transfected for normalization.[5]

Experimental Workflow

The overall workflow involves cell culture, transfection with the necessary plasmids, treatment with test compounds, and subsequent measurement of reporter gene activity.

Caption: Workflow for the NOT receptor modulator cell-based assay.

Detailed Experimental Protocols

Cell Line Selection and Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.[6] HeLa cells are also a suitable alternative.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

Plasmid Constructs

-

Chimeric Receptor Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the human NOR-1 ligand-binding domain.

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a promoter with tandem repeats of the Gal4 response element (UAS).

-

Normalization Plasmid: A plasmid encoding Renilla luciferase under the control of a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

Transient Transfection Protocol

-

Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Transfection Complex Preparation:

-

For each well, prepare a DNA mixture containing:

-

50 ng Gal4-NOR-1 LBD plasmid

-

50 ng UAS-Luciferase reporter plasmid

-

5 ng Renilla luciferase normalization plasmid

-

-

Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the transfection complex to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

Compound Treatment Protocol

-

Compound Dilution: Prepare serial dilutions of the "NOT Receptor Modulator 1" and control compounds (e.g., known inverse agonists, vehicle control like 0.1% DMSO) in the appropriate cell culture medium.

-

Cell Treatment: After the 24-hour post-transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of test compounds.

-

Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.

Luciferase Reporter Assay Protocol

-

Reagent Preparation: Prepare the luciferase assay reagents (e.g., Dual-Glo® Luciferase Assay System) according to the manufacturer's protocol. Allow reagents to equilibrate to room temperature.

-

Cell Lysis and Firefly Luciferase Measurement:

-

Remove the plate from the incubator and allow it to cool to room temperature.

-

Add an amount of the first luciferase reagent (for firefly luciferase) equal to the culture volume in each well (e.g., 100 µL).

-

Mix by orbital shaking for 10 minutes to induce cell lysis.

-

Measure the firefly luminescence using a plate reader.

-

-

Renilla Luciferase Measurement:

-

Add the second reagent (Stop & Glo® Reagent) to each well. This reagent quenches the firefly luciferase signal and initiates the Renilla luciferase reaction.

-

Mix by orbital shaking for 10 minutes.

-

Measure the Renilla luminescence using the plate reader.

-

Data Analysis and Presentation

-

Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response ratio.

-

Normalized Ratio = Firefly Luminescence / Renilla Luminescence

-

-

Data Transformation: Express the results as a percentage of the vehicle control (0.1% DMSO), which is set to 100% constitutive activity. For inverse agonists, this will show a decrease in activity. For agonists, an increase would be observed.

-

Dose-Response Curves: Plot the normalized activity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 (for inverse agonists/antagonists) or EC50 (for agonists) values.

Quantitative Data Summary

The following table presents example data for hypothetical NOT receptor modulators identified using this assay, based on published data for NOR-1 modulators.[5]

| Compound ID | Modulator Type | IC50 / EC50 (µM) [Mean ± SEM, n=4] | Max Activity / Remaining Activity (%) |

| Control-1 | Inverse Agonist | 35 ± 4 | 25% |

| Control-2 | Inverse Agonist | 88 ± 9 | 40% |

| Modulator-A | Agonist | 15 ± 2 | 250% |

| Modulator-B | Inverse Agonist | 9.5 ± 1.2 | 18% |

Materials and Reagents

| Item | Recommended Supplier |

| HEK293 Cell Line | ATCC |

| DMEM, high glucose | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| 96-well white, clear-bottom plates | Corning |

| Plasmids (Custom synthesis) | Various |

| Transfection Reagent (e.g., Lipofectamine) | Invitrogen |

| Dual-Glo® Luciferase Assay System | Promega |

| NOT Receptor Modulator 1 | Various |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich |

| Plate Luminometer | Various |

References

- 1. cenmed.com [cenmed.com]

- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 4. nuvisan.com [nuvisan.com]

- 5. Druggability Evaluation of the Neuron Derived Orphan Receptor (NOR‐1) Reveals Inverse NOR‐1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for "NOT Receptor Modulator 1" in Animal Models

Introduction:

"NOT Receptor Modulator 1" is a designation for a class of compounds that modulate the activity of specific nuclear orphan receptors. A prominent and well-studied example within this class is 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane , commonly known as C-DIM12 . C-DIM12 is a potent and orally active modulator of the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2). Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, and it also plays a key role in regulating inflammatory responses in the central nervous system.

These application notes provide an overview of the use of C-DIM12 in preclinical animal models of neurological diseases, focusing on Parkinson's disease and intracerebral hemorrhage. The provided protocols are based on published research and are intended to guide researchers in designing and conducting similar studies.

Mechanism of Action

C-DIM12 exerts its neuroprotective and anti-inflammatory effects primarily through the activation of Nurr1. The proposed mechanism involves the suppression of neuroinflammation by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In glial cells like microglia and astrocytes, C-DIM12-activated Nurr1 interferes with the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1][2][3] This anti-inflammatory action helps to protect neurons from secondary damage caused by an excessive inflammatory response.

Furthermore, in dopaminergic neurons, C-DIM12 has been shown to enhance the expression of genes crucial for the dopaminergic phenotype, including tyrosine hydroxylase (TH) and the dopamine (B1211576) transporter (DAT).[4][5]

Signaling Pathway

Caption: C-DIM12 activates Nurr1, which inhibits NF-κB-mediated inflammation and promotes dopaminergic gene expression.

Animal Model Studies: Quantitative Data Summary

The following tables summarize the quantitative data from key animal model studies investigating the effects of C-DIM12.

Table 1: Parkinson's Disease Model (MPTP-induced)

| Parameter | Control Group (MPTPp + Vehicle) | C-DIM12 Treated Group (MPTPp + C-DIM12) | Animal Model | Reference |

| Dopaminergic Neuron Survival (TH+ cells in SNpc) | ~50% loss | Significant protection against loss | C57BL/6 mice | [4] |

| Striatal Dopamine Terminals (TH+ fibers) | Significant loss | Protection against loss | C57BL/6 mice | [4][6] |

| Microglial Activation | Increased | Suppressed | C57BL/6 mice | [4][6] |

| Astrocyte Activation | Increased | Suppressed | C57BL/6 mice | [4][6] |

| NF-κB Activation (in SN) | Increased | Reduced | NF-κB/EGFP reporter mice | [4] |

| Tyrosine Hydroxylase (TH) Protein Expression | Decreased | Increased | C57BL/6 mice | [4] |

| Dopamine Transporter (DAT) Protein Expression | Decreased | Increased | C57BL/6 mice | [4] |

MPTPp: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) with probenecid (B1678239). SNpc: Substantia nigra pars compacta.

Table 2: Intracerebral Hemorrhage Model (Collagenase-induced)

| Parameter | Control Group (ICH + Vehicle) | C-DIM12 Treated Group (ICH + C-DIM12) | Animal Model | Reference |